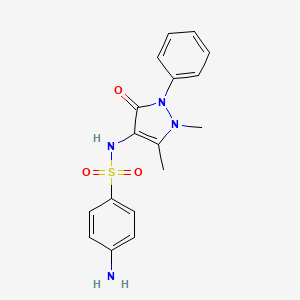![molecular formula C13H18N4OS B6423685 7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1967637-74-6](/img/structure/B6423685.png)
7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known to have various chemical and biological applications .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Molecular Structure Analysis
The molecular structure of thienopyrimidines like “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” can be determined using techniques like 2D NMR . The crystal structure of similar compounds has been determined and they belong to the tetragonal system .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thienopyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Scientific Research Applications
Anti-Tumor Applications
This compound has been found to have potential applications in the development of anti-tumor drugs . It’s been reported that thienopyrimidine derivatives, which this compound is a part of, have shown inhibitory effects on tumor necrosis factor alpha . This suggests that it could be used in the development of new treatments for various types of cancer.
Anti-Inflammatory Applications
In addition to its potential anti-tumor applications, this compound also shows promise in the development of anti-inflammatory drugs . Its inhibitory effects on nitric oxide, a molecule that plays a key role in inflammation, make it a potential candidate for new anti-inflammatory treatments .
Acute Myeloid Leukemia Treatment
Thienopyrimidine derivatives have been confirmed to be potent inhibitors for acute myeloid leukemia . This suggests that “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” could potentially be used in the treatment of this type of leukemia .
Antimicrobial Activity
Thienopyrimidine derivatives have also been reported to have antimicrobial activity . This suggests that this compound could potentially be used in the development of new antimicrobial drugs .
Treatment of Disorders of Smooth Muscle Function
Some 2-substituted thienopyrimidin-4-one derivatives may serve as novel spasmolytic agents to treat disorders of smooth muscle function . This suggests that “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” could potentially be used in the treatment of these disorders .
Inhibition of PI3 Kinase p110α
Thieno[3,2-d]pyrimidine derivatives inhibit PI3 kinase p110α . Phosphatidylinositol-3-kinase (PI3K) is an important cancer target which deregulates the PI3K/Akt signaling pathway in a wide variety of tumors . This suggests that “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” could potentially be used in the treatment of these tumors .
RNA Alphabet Simulation
The latest literature shows that thieno[3,4-d]-pyrimidine as a common heterocyclic nucleus, the research team reinstall this functionality into a new isomorphic RNA alphabet, with higher structural and electronic similarity to the native purines . This suggests that “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” could potentially be used in this field .
Preparing Potent P2Y12 Inhibitors
Some literatures have reported that the thienopyrimidine core can be used in preparing potent P2Y12 inhibitors . This suggests that “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” could potentially be used in the development of these inhibitors .
Mechanism of Action
Target of Action
The primary target of 7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .
Mode of Action
7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the biochemical pathway related to the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the ATP production process, leading to energy depletion in the bacteria .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against different strains of mycobacterium tuberculosis varies, which may suggest differences in absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in ATP depletion in Mycobacterium tuberculosis, leading to its inability to survive and reproduce . The compound has been found to be most active against all strains with ATP IC50 values from 6 to 18 μM .
Action Environment
The action, efficacy, and stability of 7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s effectiveness varies among different strains of Mycobacterium tuberculosis, which may be attributed to the different expression levels of the Cyt-bd-encoding genes in these strains .
Future Directions
Thienopyrimidines, including “7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research could focus on exploring their potential applications in medical and pharmaceutical fields.
properties
IUPAC Name |
7-methyl-N-(2-morpholin-4-ylethyl)thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10-8-19-12-11(10)15-9-16-13(12)14-2-3-17-4-6-18-7-5-17/h8-9H,2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKFZNJNDGZJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423608.png)
![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)
![4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6423618.png)
![1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6423630.png)
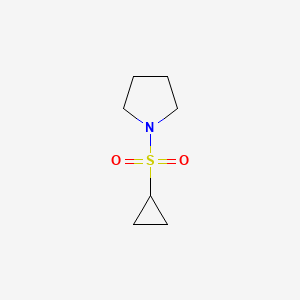
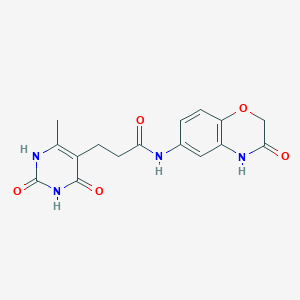
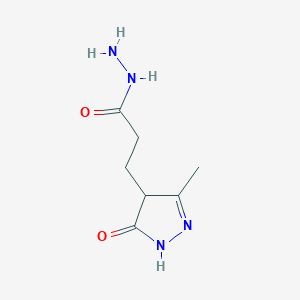
![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)
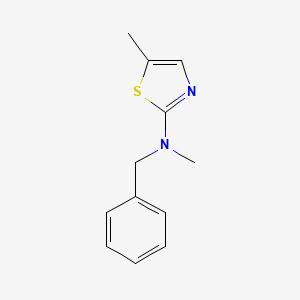
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)
